molecular formula C14H12N2O3 B6132157 Benzoic acid, 3-amino-4-(benzoylamino)- CAS No. 93053-61-3

Benzoic acid, 3-amino-4-(benzoylamino)-

Cat. No.: B6132157
CAS No.: 93053-61-3
M. Wt: 256.26 g/mol
InChI Key: CIGFTMGSDQZKKZ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-4-(benzoylamino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an amino group and a benzoylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-4-(benzoylamino)- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid and zirconium tetrachloride under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the continuous flow synthesis method is often employed. This involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor system . The reaction conditions are optimized to achieve high yields and selectivity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-4-(benzoylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino and benzoylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 3-amino-4-(benzoylamino)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-4-(benzoylamino)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the phosphatase activity of soluble epoxy hydrolase, which in turn affects lipid metabolism and endothelial nitric oxide synthase activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-amino-4-hydroxy-: This compound has a hydroxyl group instead of a benzoylamino group.

    Benzoic acid, 3-amino-4-methyl-: This compound has a methyl group instead of a benzoylamino group.

Uniqueness

Benzoic acid, 3-amino-4-(benzoylamino)- is unique due to the presence of both amino and benzoylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-amino-4-benzamidobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-8-10(14(18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFTMGSDQZKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404026
Record name Benzoic acid, 3-amino-4-(benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93053-61-3
Record name Benzoic acid, 3-amino-4-(benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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